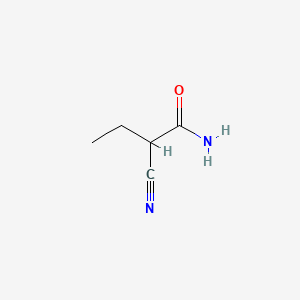
Butyronitrile, 2-carbamoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Butyronitrile, 2-carbamoyl- is a nitrile compound with the chemical formula C₄H₇N. It is a colorless liquid that is miscible with most polar organic solvents. This compound is known for its sharp and suffocating odor and is primarily used as a precursor in various chemical syntheses .
Preparation Methods
Butyronitrile, 2-carbamoyl- is prepared industrially through the ammoxidation of n-butanol. The reaction involves the oxidation of n-butanol in the presence of ammonia and oxygen, resulting in the formation of butyronitrile and water:
C3H7CH2OH+NH3+O2→C3H7CN+3H2O
Properties
CAS No. |
73747-27-0 |
|---|---|
Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-cyanobutanamide |
InChI |
InChI=1S/C5H8N2O/c1-2-4(3-6)5(7)8/h4H,2H2,1H3,(H2,7,8) |
InChI Key |
QIWORMKRMYXXJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B14466895.png)
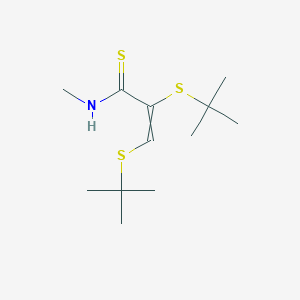
![methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate](/img/structure/B14466901.png)
![2,2-Dichloro-1-(6,10-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14466914.png)
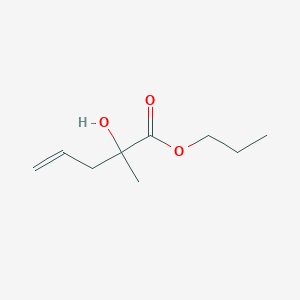

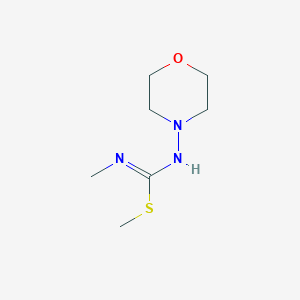
![4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14466937.png)
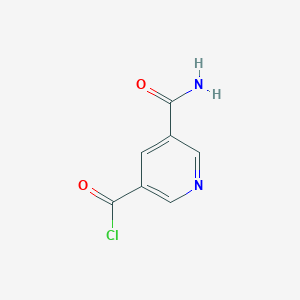
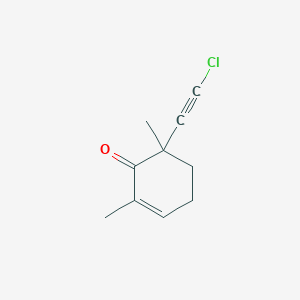

![Bis[3-(trifluoromethyl)phenyl]phosphane](/img/structure/B14466954.png)
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14466974.png)

